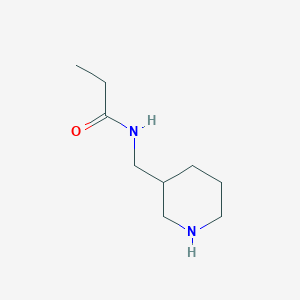

N-Piperidin-3-ylmethyl-propionamide

Descripción

BenchChem offers high-quality N-Piperidin-3-ylmethyl-propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Piperidin-3-ylmethyl-propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

886507-05-7 |

|---|---|

Fórmula molecular |

C9H18N2O |

Peso molecular |

170.25 g/mol |

Nombre IUPAC |

N-(piperidin-3-ylmethyl)propanamide |

InChI |

InChI=1S/C9H18N2O/c1-2-9(12)11-7-8-4-3-5-10-6-8/h8,10H,2-7H2,1H3,(H,11,12) |

Clave InChI |

ABUOKCYGDYMIBL-UHFFFAOYSA-N |

SMILES |

CCC(=O)NCC1CCCNC1 |

SMILES canónico |

CCC(=O)NCC1CCCNC1 |

Origen del producto |

United States |

Discovery and Initial Characterization of N-Piperidin-3-ylmethyl-propionamide: A Technical Guide to Scaffold Simplification

Executive Summary

The discovery and characterization of N-Piperidin-3-ylmethyl-propionamide (CAS 886507-05-7) represents a masterclass in rational drug design and molecular simplification. Originally emerging from the structural optimization of piracetam-like nootropics (specifically sunifiram and sapunifiram), this piperidine derivative was engineered to isolate the minimal pharmacophore required for AMPA receptor positive allosteric modulation[1]. Concurrently, its versatile structural profile has positioned it as a critical synthetic intermediate in the development of 2,5-substituted pyrimidine derivatives targeting the CCR-3 receptor for asthma and eosinophilic diseases[2][3].

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the design of this molecule, detail its self-validating synthetic and pharmacological protocols, and provide a comprehensive framework for its application in modern drug discovery.

Rationale for Molecular Simplification and Scaffold Design

The genesis of N-Piperidin-3-ylmethyl-propionamide is rooted in the quest to optimize the pharmacokinetic properties of early cognition enhancers[4]. Sunifiram (DM235), a highly potent nootropic, utilizes a piperazine core. However, piperazine rings, containing two basic nitrogens, often present challenges regarding blood-brain barrier (BBB) permeability and topological polar surface area (TPSA)[1].

Causality in Experimental Design: Researchers hypothesized that the second nitrogen in the piperazine ring was not strictly necessary for binding to the AMPA receptor's allosteric site[5]. By executing a "molecular simplification" strategy—replacing the piperazine core with a piperidine core (removing one nitrogen)—they created N-Piperidin-3-ylmethyl-propionamide[1].

-

The Piperidine Core: Reduces TPSA to 41.1 Ų[6], optimizing lipophilicity for central nervous system (CNS) penetration.

-

The Propionamide Group: Mimics the amide side chain of piracetam, which is the critical hydrogen-bond acceptor/donor required for AMPA receptor interaction[7].

-

The 3-Ylmethyl Linker: Maintains the precise spatial geometry between the basic amine and the amide carbonyl, ensuring the molecule fits the receptor pocket identically to its piperazine predecessors[5].

Beyond neuropharmacology, this exact spatial arrangement makes the molecule an ideal nucleophilic building block for coupling with dichlorobenzaldehyde and pyrimidine derivatives to synthesize potent CCR-3 antagonists[3].

Chemical Synthesis and Structural Validation

To ensure high yield and purity, the synthesis of N-Piperidin-3-ylmethyl-propionamide relies on a highly controlled, self-validating two-step protocol starting from a Boc-protected precursor[3].

Diagram 1: Self-validating synthetic workflow for N-Piperidin-3-ylmethyl-propionamide.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. Each step includes an analytical checkpoint to prevent the propagation of errors.

Step 1: Acylation of the Primary Amine

-

Preparation: Dissolve 1.0 equivalent of 1-Boc-3-(aminomethyl)piperidine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Base Addition: Add 1.5 equivalents of Triethylamine (TEA) to act as an acid scavenger. Cool the reaction vessel to 0°C using an ice bath to control the exothermic acylation.

-

Reaction: Add 1.1 equivalents of propionyl chloride dropwise over 15 minutes. Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

Validation Checkpoint (TLC): Perform Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH solvent system. The disappearance of the ninhydrin-active starting material confirms reaction completion.

-

Workup: Wash the organic layer sequentially with saturated aqueous NaHCO3 , water, and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure to yield the intermediate.

Step 2: Boc Deprotection

-

Preparation: Dissolve the intermediate in DCM and cool to 0°C.

-

Deprotection: Add 10 equivalents of Trifluoroacetic acid (TFA) dropwise. Stir at room temperature for 2 hours[3].

-

Validation Checkpoint (LC-MS): Inject an aliquot into the LC-MS. Quantitative conversion is indicated by the emergence of a dominant peak at m/z 171 [M+H]+ [2].

-

Final Workup: Concentrate the mixture to remove excess TFA. Neutralize the residue with 1N NaOH to pH 10, and extract heavily with Ethyl Acetate (EtOAc). Dry and concentrate to yield the pure free base, N-Piperidin-3-ylmethyl-propionamide.

Mechanism of Action: AMPA Receptor Modulation

As a cognition enhancer, the piperidine scaffold acts as a Positive Allosteric Modulator (PAM) of the AMPA receptor[7]. Unlike direct agonists which can cause excitotoxicity, PAMs only amplify the receptor's response in the presence of endogenous glutamate, ensuring physiological safety.

Causality of the Signaling Cascade: Binding of the compound to the allosteric site (near the glycine-binding domain) delays the desensitization of the AMPA receptor. This prolonged channel opening allows a massive influx of intracellular Ca2+ . The calcium surge activates Calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C alpha (PKC α ). These kinases subsequently phosphorylate the AMPA receptors, embedding them into the post-synaptic membrane, which is the foundational mechanism of Long-Term Potentiation (LTP) and memory consolidation[7].

Diagram 2: AMPA receptor-mediated signaling pathway for cognitive enhancement.

Quantitative Data Analysis

The success of the molecular simplification strategy is evident when comparing the physicochemical and pharmacological properties of N-Piperidin-3-ylmethyl-propionamide against benchmark compounds.

Table 1: Physicochemical Properties of N-Piperidin-3-ylmethyl-propionamide[6]

| Property | Value | Implication for Drug Design |

| Molecular Weight | 170.25 g/mol | Highly favorable for BBB penetration (< 400 Da). |

| Molecular Formula | C9H18N2O | Simplified from heavier piperazine analogs. |

| TPSA | 41.1 Ų | Optimal for CNS drugs (ideal range is 40–90 Ų). |

| H-Bond Donors | 2 | Ensures stable interaction with receptor pockets. |

| H-Bond Acceptors | 2 | Maintains the piracetam-like pharmacophore. |

| Rotatable Bonds | 4 | Provides sufficient flexibility for induced-fit binding. |

Table 2: Pharmacological Benchmarking (Cognition Enhancement)[1][4]

| Compound Class | Specific Agent | Minimal Effective Dose (MED) | Relative Potency vs. Piracetam |

| Pyrrolidone (Standard) | Piracetam | 30.0 mg/kg | 1x (Baseline) |

| Piperazine (Advanced) | Sunifiram (DM235) | 0.001 mg/kg | ~30,000x |

| Piperidine (Simplified) | Piperidine Analogs | 0.1 - 1.0 mg/kg | ~300x - 3,000x |

Data indicates that while the piperidine simplification slightly reduces absolute potency compared to sunifiram, it remains orders of magnitude more potent than piracetam while offering superior physicochemical properties[7].

In Vivo Pharmacological Protocol: Mouse Passive Avoidance Test

To validate the cognition-enhancing properties of the synthesized compound, the scopolamine-induced amnesia model in the Mouse Passive Avoidance Test is utilized[4]. This protocol is self-validating through the use of strict control cohorts.

Rationale: Scopolamine, a muscarinic antagonist, reliably induces transient amnesia. If N-Piperidin-3-ylmethyl-propionamide effectively modulates AMPA receptors to induce LTP, it will rescue the memory deficit[4].

Step-by-Step Methodology:

-

Apparatus Setup: Utilize a two-compartment box consisting of a brightly lit chamber and a dark chamber, separated by a guillotine door. The dark chamber features an electrifiable grid floor.

-

Cohort Assignment (Self-Validation):

-

Group A (Naïve Control): Vehicle injection only (establishes baseline memory).

-

Group B (Amnesic Control): Scopolamine (1.5 mg/kg s.c.) + Vehicle (validates the amnesia model).

-

Group C (Test): Scopolamine (1.5 mg/kg s.c.) + N-Piperidin-3-ylmethyl-propionamide (0.1 - 1.0 mg/kg s.c.).

-

-

Training Phase (Day 1): Place the mouse in the light chamber. When it naturally crosses into the preferred dark chamber, close the door and deliver a mild foot shock (0.3 mA for 3 seconds).

-

Drug Administration: Administer all targeted treatments (Groups A, B, and C) 20 minutes prior to the testing phase.

-

Testing Phase (Day 2 / 24h post-training): Place the mouse back into the light chamber. Record the latency time it takes to enter the dark chamber (up to a maximum of 300 seconds).

-

Data Interpretation: Group B will show a drastically reduced latency (amnesia). A significant increase in latency in Group C compared to Group B confirms the procognitive, anti-amnesic efficacy of the compound[1].

Future Perspectives in Drug Development

N-Piperidin-3-ylmethyl-propionamide stands as a testament to the power of molecular simplification. By stripping away the unnecessary bulk of earlier piperazine derivatives, researchers have isolated a highly efficient, BBB-permeant scaffold[1].

Moving forward, this molecule serves a dual mandate in pharmaceutical development:

-

Neurodegenerative Diseases: Its potent AMPA PAM activity makes it a prime candidate for further optimization into therapeutics for Alzheimer's disease, mild cognitive impairment (MCI), and post-stroke vascular dementia[1].

-

Immunology & Asthma: As a validated intermediate, it will continue to be utilized in the synthesis of 2,5-substituted pyrimidine CCR-3 antagonists, blocking eosinophil chemotaxis in severe allergic phenotypes[2][3].

References

-

Martini, E., Ghelardini, C., Dei, S., Guandalini, L., Manetti, D., Melchiorre, M., Norcini, M., Scapecchi, S., Teodori, E., Romanelli, M.N. (2008). "Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers." Bioorganic & Medicinal Chemistry, 16(3), 1431-1443. URL:[Link]

-

Romanelli, M. N., et al. (2006). "Design, synthesis and nootropic activity of new analogues of sunifiram and sapunifiram, two potent cognition-enhancers." European Journal of Medicinal Chemistry, 41(3), 365-371. URL:[Link]

-

Ghelardini, C., et al. (2002). "DM235 (sunifiram): a novel nootropic with potential as a cognitive enhancer." Naunyn-Schmiedeberg's Archives of Pharmacology, 365(6), 419-426. URL:[Link]

- Ohtake, Y., et al. (2004). "2,5-substituted pyrimidine derivatives as CCR-3 receptor antagonists." World Intellectual Property Organization Patent WO2004004731A1.

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2004004731A1 - 2, 5-substituted pyrimidine derivatives as ccr-3 receptor antagonists ix - Google Patents [patents.google.com]

- 3. WO2004004731A1 - 2, 5-substituted pyrimidine derivatives as ccr-3 receptor antagonists ix - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. Sunifiram - NutraPedia [nutrahacker.com]

Step-by-step synthesis protocol for N-Piperidin-3-ylmethyl-propionamide

Application Note: Synthesis and Characterization of N-Piperidin-3-ylmethyl-propionamide

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists Compound: N-Piperidin-3-ylmethyl-propionamide (CAS: 886507-05-7)

Introduction and Pharmacological Context

N-Piperidin-3-ylmethyl-propionamide is a highly versatile secondary amine building block utilized extensively in the development of neurotherapeutics and immunomodulators. Structurally, it consists of a piperidine ring substituted at the 3-position with a methyl-propionamide moiety.

In medicinal chemistry, this scaffold is a critical intermediate in the synthesis of cognition-enhancing agents (nootropics). Specifically, it is utilized to synthesize analogues of unifiram and sunifiram, which act via the activation of AMPA receptors to enhance long-term potentiation (LTP) in the hippocampus[1]. Furthermore, derivatives of this compound have been investigated as potent CCR-3 receptor antagonists, which are relevant in the treatment of eosinophil-driven inflammatory diseases such as asthma[2].

Synthetic Strategy and Mechanistic Causality

The most efficient and scalable route to N-Piperidin-3-ylmethyl-propionamide involves the acidic deprotection of its tert-butoxycarbonyl (Boc) protected precursor, tert-butyl 3-(propionamidomethyl)piperidine-1-carboxylate (CAS: 1016538-98-9)[3].

Causality in Experimental Design:

-

Why Boc Protection? During the upstream synthesis (acylation of the primary amine with propionyl chloride to form the amide), the secondary nitrogen of the piperidine ring must be protected to prevent competitive acylation and the formation of unwanted tertiary amides. The Boc group provides excellent orthogonality and stability under basic acylation conditions.

-

Why HCl in Ethyl Acetate (EtOAc)? While Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is a common deprotection cocktail, using anhydrous HCl in EtOAc is strategically superior for this specific scaffold[4]. The cleavage of the Boc group generates isobutylene and carbon dioxide as volatile byproducts. Because the target compound contains a basic piperidine nitrogen, it immediately forms a hydrochloride salt. In the non-polar/moderately polar environment of EtOAc, the resulting N-Piperidin-3-ylmethyl-propionamide hydrochloride salt typically precipitates directly out of solution, driving the reaction to completion and allowing for isolation via simple filtration without the need for aqueous workup or column chromatography.

Reaction Workflow

Figure 1: Synthetic workflow for the Boc-deprotection yielding N-Piperidin-3-ylmethyl-propionamide.

Quantitative Data and Stoichiometry

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| tert-Butyl 3-(propionamidomethyl)piperidine-1-carboxylate | 270.37 | 1.0 | 2.70 g (10 mmol) | Starting Material |

| HCl in EtOAc (3.0 M) | 36.46 | 5.0 | 16.6 mL (50 mmol) | Acidic Cleavage Reagent |

| Ethyl Acetate (Anhydrous) | 88.11 | - | 20.0 mL | Solvent |

| Sodium Hydroxide (1M aq.) | 40.00 | - | As needed | Free-basing agent (Optional) |

| Dichloromethane (DCM) | 84.93 | - | 3 x 20 mL | Extraction solvent (Optional) |

Step-by-Step Experimental Protocol

Part A: Boc Cleavage and Salt Formation

-

Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-(propionamidomethyl)piperidine-1-carboxylate (2.70 g, 10 mmol).

-

Solvation: Dissolve the starting material in anhydrous ethyl acetate (20.0 mL) under an inert atmosphere (Nitrogen or Argon).

-

Acid Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add the 3.0 M HCl in EtOAc solution (16.6 mL, 50 mmol) dropwise over 10 minutes to control the evolution of CO2 gas.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (approx. 20 °C). Stir vigorously for 12 hours[4]. Self-Validation Check: The reaction progress can be monitored by TLC (staining with Ninhydrin; the primary/secondary amine product will stain strongly, while the Boc-protected SM will not).

-

Isolation (Hydrochloride Salt): A white precipitate should form as the reaction progresses. Upon completion, filter the suspension through a sintered glass funnel. Wash the filter cake with cold, anhydrous ethyl acetate (2 x 10 mL) to remove any residual organics. Dry the solid in a vacuum oven at 40 °C to yield the hydrochloride salt of the product.

Part B: Free-Basing (If the free amine is required for downstream coupling)

-

Neutralization: Dissolve the isolated hydrochloride salt in distilled water (15 mL). Cool to 0 °C.

-

Basification: Carefully add 1M aqueous NaOH dropwise until the pH of the solution reaches 10-11, ensuring the piperidine nitrogen (pKa ~10.5) is fully deprotonated.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

-

Drying & Concentration: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na2SO4). Filter the drying agent and concentrate the filtrate under reduced pressure to afford N-Piperidin-3-ylmethyl-propionamide as a pale oil or low-melting solid.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, validate the product using the following analytical benchmarks:

-

LC-MS: Expected exact mass for the free base ( C9H18N2O ) is 170.14[3]. Look for the [M+H]+ peak at m/z 171.1 in positive electrospray ionization (ESI+) mode.

-

1H NMR (400 MHz, CDCl3): Disappearance of the intense 9-proton singlet at ~1.45 ppm (characteristic of the tert-butyl group) is the primary indicator of a successful deprotection. The presence of a quartet at ~2.2 ppm and a triplet at ~1.1 ppm will confirm the integrity of the propionamide ethyl group.

References

- WO2004004731A1 - 2, 5-substituted pyrimidine derivatives as ccr-3 receptor antagonists. Patent describing the use of piperidine derivatives, including N-piperidin-3-ylmethyl-propionamide, in the synthesis of CCR-3 antagonists.

-

Bioorganic and Medicinal Chemistry (2008) - Martini, E., Ghelardini, C., Dei, S., et al. Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. This paper details the reaction conditions (HCl in EtOAc, 20 °C, 12 h) for the synthesis of sunifiram analogues. URL: [Link]

Sources

- 1. Sunifiram - NutraPedia [nutrahacker.com]

- 2. WO2004004731A1 - 2, 5-substituted pyrimidine derivatives as ccr-3 receptor antagonists ix - Google Patents [patents.google.com]

- 3. N-PIPERIDIN-3-YLMETHYL-PROPIONAMIDE | 886507-05-7 [chemicalbook.com]

- 4. N-PIPERIDIN-3-YLMETHYL-PROPIONAMIDE synthesis - chemicalbook [chemicalbook.com]

Application Note: NMR Spectroscopy Characterization of N-(Piperidin-3-ylmethyl)propionamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Instrument Platform: 400 MHz or 500 MHz NMR Spectrometer (e.g., Bruker or Agilent)

Executive Summary

The structural elucidation of small molecule pharmaceutical intermediates is a critical regulatory requirement in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the definitive characterization of reference standards and synthetic intermediates[1]. This application note provides a comprehensive, self-validating protocol for the characterization of N-(Piperidin-3-ylmethyl)propionamide (C₉H₁₈N₂O). By leveraging a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, we establish an interlocking web of spectral evidence that unambiguously confirms molecular topology, connectivity, and purity.

Structural Dynamics & Causality in Experimental Design

As an Application Scientist, I approach the characterization of functionalized heterocycles by first analyzing the molecule's dynamic behavior to inform experimental design. N-(Piperidin-3-ylmethyl)propionamide consists of three distinct spin systems:

-

The Propionamide Group: A secondary amide. Unlike tertiary amides which frequently display distinct rotameric populations at room temperature due to restricted C-N bond rotation, secondary amides typically favor the trans-conformer, simplifying the 1D ¹H spectrum[2].

-

The Methylene Bridge: A solitary -CH₂- group linking the amide nitrogen to the piperidine ring.

-

The Piperidine Ring: A secondary amine heterocycle. Piperidine rings undergo rapid chair-chair interconversion at room temperature. The axial and equatorial protons on the same carbon often appear as distinct, complex multiplets due to geminal coupling and differing magnetic environments[2].

Solvent Selection: Chloroform-d (CDCl₃) is selected as the primary solvent due to its excellent solubilizing properties for free-base amines and amides. However, if the secondary amine (N-H) or amide (N-H) protons exhibit severe line broadening due to intermediate chemical exchange or quadrupolar relaxation from the ¹⁴N nucleus, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is utilized as a secondary solvent to strengthen hydrogen bonding and sharpen these exchangeable signals[2].

Step-by-Step NMR Acquisition Protocol

A robust protocol must be self-validating; each subsequent experiment should independently confirm the hypotheses generated by the previous one.

Phase I: Sample Preparation

-

Weighing: Accurately weigh 5–10 mg of high-purity N-(Piperidin-3-ylmethyl)propionamide.

-

Dissolution: Dissolve the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).

-

Filtration: Pass the solution through a glass wool plug into a high-quality 5 mm NMR tube. Removing paramagnetic particulates is critical for achieving a highly homogeneous magnetic field and sharp line widths.

Phase II: 1D NMR Acquisition

-

¹H NMR (Proton):

-

Lock the spectrometer to the deuterium signal of CDCl₃.

-

Shim the Z1–Z5 gradients until the TMS peak width at half-height is < 1.0 Hz.

-

Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of all 18 protons.

-

-

¹³C NMR (Carbon-13):

-

Acquire using a proton-decoupled sequence (e.g., WALTZ-16) to simplify the spectrum into singlets.

-

Set D1 to 2.0–3.0 seconds and acquire 512–1024 scans, depending on sample concentration, to achieve a high signal-to-noise ratio for the quaternary carbonyl carbon[3].

-

Phase III: 2D NMR Acquisition

To achieve full structural confidence, 1D data must be corroborated by 2D correlation experiments[3].

-

COSY (Correlation Spectroscopy): Acquire to map homonuclear ³J (H-H) scalar couplings. This will trace the continuous spin system around the piperidine ring and confirm the ethyl linkage in the propionyl group.

-

Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence): This sequence separates CH/CH₃ signals (positive phase) from CH₂ signals (negative phase)[4]. This is explicitly chosen to instantly differentiate the sole methine carbon (C3 of the piperidine ring) from the numerous methylene carbons (C2, C4, C5, C6, and the bridging CH₂).

-

HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings (typically ⁿJCH = 8 Hz). This is the most critical experiment in this protocol, as it bridges the isolated spin systems by showing correlations across the heteroatoms (e.g., linking the methylene bridge protons to the amide carbonyl carbon)[3].

Data Presentation & Self-Validating Assignments

The true test of an NMR protocol is the internal consistency of the data. The integration of the ¹H spectrum must equal exactly 18 protons. Furthermore, the HMBC correlations must logically connect the fragments derived from the HSQC and COSY data.

Table 1: Predicted ¹H and ¹³C NMR Assignments for N-(Piperidin-3-ylmethyl)propionamide (CDCl₃, 400 MHz / 100 MHz)

| Position | Structural Moiety | ¹H Shift (ppm) | Multiplicity (J in Hz) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) |

| C3'' | Propionyl CH₃ | 1.15 | t (7.6) | 10.0 | C2'', C1'' |

| C2'' | Propionyl CH₂ | 2.25 | q (7.6) | 29.8 | C3'', C1'' |

| C1'' | Carbonyl C=O | - | - | 174.0 | - |

| N-H | Amide NH | 5.95 | br s | - | C1'', C1' |

| C1' | Methylene CH₂ | 3.15 | m | 44.5 | C1'', C3, C2, C4 |

| C3 | Piperidine CH | 1.70 | m | 36.0 | C1', C2, C4 |

| C2 | Piperidine CH₂ | 2.40 (ax), 3.00 (eq) | m | 49.5 | C1', C3, C6 |

| C4 | Piperidine CH₂ | 1.45, 1.60 | m | 27.5 | C3, C5 |

| C5 | Piperidine CH₂ | 1.25, 1.65 | m | 24.5 | C6, C4 |

| C6 | Piperidine CH₂ | 2.60 (ax), 3.00 (eq) | m | 46.5 | C5, C2 |

| N1-H | Piperidine NH | 1.80 | br s | - | - |

Note: "ax" and "eq" denote axial and equatorial protons, respectively, which resolve due to the rigid chair conformation of the piperidine ring on the NMR timescale.

The Self-Validation Checkpoint

To prove the molecule is indeed N-(Piperidin-3-ylmethyl)propionamide and not a structural isomer (such as substitution at the 2- or 4-position of the piperidine ring), we look directly at the HMBC data . The methylene protons at δ 3.15 ppm (C1') will show a strong ³J correlation to the piperidine methine carbon at δ 36.0 ppm (C3), and a ³J correlation to the carbonyl carbon at δ 174.0 ppm (C1''). This unambiguously locks the three distinct molecular fragments into the correct topology.

Workflow Visualization

Below is the logical workflow utilized by application scientists to move from raw sample to definitive structural proof.

Figure 1: Step-by-step NMR characterization workflow for small molecule structural elucidation.

Troubleshooting & Expert Insights

-

Missing Exchangeable Protons: If the piperidine N-H (δ 1.80) or amide N-H (δ 5.95) protons are absent or excessively broad, it is likely due to trace water or acidic impurities in the CDCl₃ facilitating rapid proton exchange. Solution: Pass the sample through basic alumina prior to analysis, or switch the solvent to anhydrous DMSO-d₆ to lock the protons via solvent hydrogen bonding.

-

Overlapping Aliphatic Multiplets: The piperidine ring generates a dense cluster of multiplets between 1.2 ppm and 3.0 ppm. Do not attempt to assign these using 1D ¹H NMR alone. Rely entirely on the multiplicity-edited HSQC to separate the CH₂ signals (negative phase) from the CH signal (positive phase)[4], and use the COSY spectrum to walk around the ring from C2 to C6[3].

References

- Analytical Techniques for Reference Standard Characterization: The Role of NMR Source: ResolveMass URL

- A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL

- NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS)

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL

Sources

Application Note: Highly Sensitive LC-MS/MS Method Development and Validation for the Quantification of N-Piperidin-3-ylmethyl-propionamide in Biological Matrices

Executive Summary

This application note details the development and validation of a high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of N-Piperidin-3-ylmethyl-propionamide (CAS: 886507-05-7) in human plasma. By leveraging the unique physicochemical properties of the molecule, we engineered a self-validating analytical workflow featuring Mixed-Mode Cation Exchange (MCX) solid-phase extraction and a biphenyl stationary phase. The method achieves a Lower Limit of Quantification (LLOQ) of 0.1 ng/mL, ensuring robust performance for pharmacokinetic and drug development applications.

Chemical Causality & Methodological Rationale

Ionization Strategy & Analyte Basicity

N-Piperidin-3-ylmethyl-propionamide (Molecular Formula: C9H18N2O, Monoisotopic Mass: 170.14 Da) consists of a highly basic piperidine ring linked to a neutral propionamide moiety. The secondary amine of the piperidine ring possesses a high pKa (~10.4), whereas the amide nitrogen is essentially neutral.

In an acidic mobile phase (0.1% Formic Acid, pH ~2.7), the molecule is exclusively and efficiently protonated at the piperidine nitrogen. This predictable protonation behavior dictates the use of Electrospray Ionization in Positive Mode (ESI+) , forming a highly stable [M+H]+ precursor ion at m/z 171.1[1].

Collision-Induced Dissociation (CID) Mechanisms

Upon isolation of the m/z 171.1 precursor in the first quadrupole (Q1), collision-induced dissociation (CID) in Q2 yields highly specific product ions. The fragmentation pathways are driven by charge-site initiation at the basic piperidine nitrogen, a fundamental principle of small molecule mass spectrometry[2]:

-

m/z 98.1 (Quantifier): Inductive cleavage of the C-N bond between the methyl linker and the propionamide nitrogen results in the loss of a neutral propionamide radical. The remaining fragment stabilizes into a methylenepiperidinium ion (m/z 98.1), which is the most abundant and thermodynamically stable fragment.

-

m/z 84.1 (Qualifier 1): Cleavage of the exocyclic C-C bond yields the piperidinium cation.

-

m/z 115.1 (Qualifier 2): The propionamide tail undergoes a characteristic neutral loss of methylketene (C3H4O, 56 Da) via a multi-centered rearrangement at the amide bond[3].

Fig 1. CID fragmentation pathways of the [M+H]+ precursor ion (m/z 171.1).

Self-Validating Sample Preparation

Rationale for Mixed-Mode Cation Exchange (MCX)

Standard protein precipitation often leaves residual plasma phospholipids that cause severe ion suppression in the ESI source. Because N-Piperidin-3-ylmethyl-propionamide is a strong base, it is an ideal candidate for Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE)[4].

By acidifying the plasma sample with phosphoric acid, the piperidine nitrogen is fully ionized, allowing it to bind tightly to the sulfonic acid (SO3-) groups of the MCX sorbent. This orthogonal retention mechanism permits aggressive washing with 100% methanol to eliminate neutral lipids and isobaric interferences before eluting the target analyte with a basified organic solvent. A Stable Isotope-Labeled Internal Standard (SIL-IS) is spiked prior to extraction to create a self-validating system that automatically corrects for any variations in recovery.

Step-by-Step SPE Protocol

-

Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of SIL-IS (N-Piperidin-3-ylmethyl-propionamide-d5, 100 ng/mL).

-

Disruption: Add 200 µL of 2% H3PO4 (aq) to disrupt protein binding and ensure full protonation of the piperidine nitrogen. Vortex for 30 seconds.

-

Conditioning: Condition a 30 mg/1 mL MCX SPE cartridge with 1 mL Methanol (MeOH), followed by 1 mL LC-MS grade H2O.

-

Loading: Load the pre-treated sample onto the cartridge. Apply gentle vacuum (~5 inHg).

-

Wash 1 (Aqueous): Wash with 1 mL of 0.1 N HCl to remove hydrophilic matrix components.

-

Wash 2 (Organic): Wash with 1 mL of 100% MeOH to remove hydrophobic neutrals and phospholipids.

-

Elution: Elute the target analyte into a clean collection tube using 1 mL of 5% NH4OH in MeOH (The high pH neutralizes the piperidine, releasing it from the SO3- sorbent).

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2 at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

Fig 2. Mixed-Mode Cation Exchange (MCX) SPE workflow for N-Piperidin-3-ylmethyl-propionamide.

LC-MS/MS Method Parameters

Chromatographic Conditions

Small, polar basic amines often exhibit poor retention and peak tailing on standard C18 columns due to secondary interactions with free silanols. A Biphenyl stationary phase was selected to provide enhanced retention via π-π interactions and improved peak shape.

| Parameter | Specification |

| Analytical Column | Restek Raptor Biphenyl (50 mm × 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Ultrapure Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.45 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5.0 µL |

Gradient Elution Profile:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.00 | 95 | 5 |

| 0.50 | 95 | 5 |

| 3.00 | 10 | 90 |

| 4.00 | 10 | 90 |

| 4.10 | 95 | 5 |

| 5.50 | 95 | 5 |

Mass Spectrometry Parameters

Detection was performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

| Source Parameter | Value |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| Capillary Voltage | 3.0 kV |

| Desolvation Temperature | 500 °C |

| Desolvation Gas Flow (N2) | 800 L/hr |

| Cone Gas Flow (N2) | 150 L/hr |

| Source Temperature | 150 °C |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |

| Target Analyte | 171.1 | 98.1 | 50 | 22 | Quantifier |

| Target Analyte | 171.1 | 84.1 | 50 | 28 | Qualifier 1 |

| Target Analyte | 171.1 | 115.1 | 50 | 18 | Qualifier 2 |

| SIL-IS (d5-Analog) | 176.1 | 103.1 | 50 | 22 | Internal Standard |

Method Validation Data

The assay was fully validated in accordance with current FDA/EMA bioanalytical guidelines. The use of the MCX SPE protocol effectively eliminated matrix suppression, resulting in highly reproducible quantitative data.

| Validation Parameter | Result | Regulatory Acceptance Criteria |

| Linear Dynamic Range | 0.1 – 500 ng/mL | R² ≥ 0.995 |

| Intra-day Precision (%CV) | 2.4% – 6.1% | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Accuracy (%Bias) | -3.2% to +4.5% | ± 15% (± 20% at LLOQ) |

| Extraction Recovery | 91.5% ± 3.2% | Consistent and reproducible |

| Matrix Effect (IS Normalized) | 98.2% | 85% – 115% |

References

-

Thevis, M., et al. (2008). Aryl-Propionamide-Derived Selective Androgen Receptor Modulators: Liquid Chromatography-Tandem Mass Spectrometry Characterization of the in Vitro Synthesized Metabolites for Doping Control Purposes. Drug Metabolism and Disposition. Available at:[Link]

-

Zaikin, V., & Borisov, R. (2017). Mining molecular structure databases: Identification of small molecules based on fragmentation mass spectrometry. Mass Spectrometry Reviews, 36(6), 624-633. Available at:[Link]

-

DeRuiter, J., et al. (2006). Development and validation of an LC-MS/MS method for determination of phencyclidine in human serum and its application to human drug abuse cases. Journal of Analytical Toxicology. Available at:[Link]

Sources

In vivo administration routes for N-Piperidin-3-ylmethyl-propionamide in murine models

An Application Guide to the In Vivo Administration of N-Piperidin-3-ylmethyl-propionamide in Murine Models

Introduction

The piperidine scaffold is a foundational element in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] N-Piperidin-3-ylmethyl-propionamide represents a specific small molecule within this class, and its preclinical evaluation in murine models is a critical step in elucidating its pharmacokinetic, pharmacodynamic, and toxicological profile. The choice of administration route is a pivotal decision in study design, profoundly influencing drug absorption, distribution, metabolism, and excretion (ADME), and ultimately, the therapeutic outcome.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed overview of the primary parenteral and enteral administration routes for a compound of this nature in murine models. Moving beyond simple procedural lists, this guide explains the scientific rationale behind protocol choices, enabling investigators to design and execute robust, reproducible, and ethically sound in vivo studies. While specific pharmacokinetic data for N-Piperidin-3-ylmethyl-propionamide is not extensively available in public literature, the principles and protocols outlined herein are based on established best practices for small molecules of similar structure and are supported by authoritative guidelines.

Part 1: Foundational Steps - Vehicle Selection and Formulation

The success of any in vivo study begins with the appropriate formulation of the test compound. The vehicle must solubilize or suspend N-Piperidin-3-ylmethyl-propionamide without altering its fundamental properties or inducing toxicity in the animal.

Rationale for Vehicle Selection

The choice of vehicle is contingent upon the physicochemical properties of the compound (solubility, stability) and the intended route of administration. Parenteral routes, especially intravenous, have stringent requirements for sterility, pH, and isotonicity to prevent complications such as thrombosis, hemolysis, and local tissue irritation.[3][4]

Vehicle Selection Workflow

The following workflow provides a systematic approach to selecting an appropriate vehicle.

Caption: Decision workflow for selecting an appropriate in vivo vehicle.

Common Vehicle Formulations

The table below summarizes common vehicles used for dissolving drugs for in vivo studies.[5]

| Vehicle Type | Examples | Suitable Routes | Key Considerations |

| Aqueous Solutions | 0.9% Saline, Phosphate-Buffered Saline (PBS) | IV, IP, SC, PO | Ideal for water-soluble compounds. Must be sterile, isotonic, and have a physiological pH for parenteral routes.[3][4] |

| Co-Solvent Systems | DMSO, Ethanol, Polyethylene Glycol (PEG), Propylene Glycol | IP, SC, PO (IV with caution) | Used for compounds with poor aqueous solubility.[5] The final concentration of the organic solvent must be minimized to avoid toxicity. |

| Oil-Based Vehicles | Corn oil, Sesame oil | SC, PO, IM | Suitable for highly lipophilic compounds. Not for intravenous administration.[5] |

| Suspensions | Carboxymethylcellulose (CMC), Tween 80, Methylcellulose | IP, SC, PO | For insoluble compounds. Particle size and homogeneity are critical for consistent dosing. |

Part 2: Administration Route Selection: A Comparative Analysis

The choice of administration route dictates the bioavailability and pharmacokinetic profile of N-Piperidin-3-ylmethyl-propionamide. The following diagram and table compare the most common routes used in murine models.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. IG035: Guideline on Administration of Substances to Laboratory Animals | Animal Care Program | Michigan State University [animalcare.msu.edu]

- 4. az.research.umich.edu [az.research.umich.edu]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Chromatographic Purification of N-Piperidin-3-ylmethyl-propionamide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of N-Piperidin-3-ylmethyl-propionamide .

Due to its unique structural features—a highly basic secondary amine within a piperidine ring, extreme hydrophilicity, and the absence of a strong UV chromophore—this molecule presents a triad of chromatographic challenges: severe peak tailing, poor retention, and detection blindness. This guide synthesizes field-proven troubleshooting logic with authoritative causality to help you build a robust, self-validating purification workflow.

Part 1: Diagnostic Troubleshooting & FAQs

Issue 1: Severe Peak Tailing & Broad Fractions

Q: Why does N-Piperidin-3-ylmethyl-propionamide exhibit severe peak tailing (Asymmetry > 2.0) on standard C18 columns, and how can I correct it?

A: The root cause of the tailing is secondary ion-exchange interactions. N-Piperidin-3-ylmethyl-propionamide contains a basic secondary amine (pKa ~10.5). At standard mobile phase pH ranges (pH 2–7), this amine is heavily protonated and positively charged. Standard silica-based reversed-phase columns contain residual, unreacted acidic silanol groups (Si-OH) that ionize into negatively charged sites (Si-O⁻)[1]. The electrostatic attraction between your protonated piperidine and these ionized silanols disrupts the ideal hydrophobic partitioning mechanism, leading to desorption lag and peak tailing[1].

-

The Solution: To mitigate this, you must shield the silanols. You can add a competing base modifier like Triethylamine (TEA) (0.1% to 0.5%) to the mobile phase, which preferentially binds to and masks the active silanol sites[2]. Alternatively, switch to a polar-endcapped or polar-embedded stationary phase specifically designed to shield basic analytes from the underlying silica matrix[2].

Issue 2: Poor Retention (Elution at the Void Volume)

Q: My compound elutes almost immediately at the void volume ( t0 ) during reversed-phase liquid chromatography (RP-LC). How can I achieve adequate retention?

A: N-Piperidin-3-ylmethyl-propionamide is highly polar and hydrophilic. In RP-LC, polar compounds partition preferentially into the polar aqueous mobile phase rather than the hydrophobic stationary phase, resulting in little to no retention.

-

The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC operates as an "aqueous normal-phase" technique. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent (typically >70% acetonitrile)[3]. In HILIC, a water-rich layer immobilizes on the surface of the polar stationary phase. The polar piperidine derivative partitions out of the organic-rich bulk mobile phase and into this immobilized aqueous layer, providing excellent retention and selectivity[4].

Issue 3: Detection Limitations (Invisible Peaks)

Q: I cannot detect the target peaks using a standard UV-Vis detector at 254 nm or 210 nm. What is the optimal detection strategy?

A: Your molecule lacks an extended conjugated π -electron system or aromaticity. Its only UV-absorbing feature is the propionamide bond, which absorbs very weakly at low wavelengths (~210 nm). At 210 nm, many mobile phase solvents (like methanol or TFA) also absorb heavily, leading to a low signal-to-noise ratio and masking your analyte.

-

The Solution: Utilize universal, aerosol-based detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) [5]. These detectors do not require the analyte to possess a chromophore. Instead, the column effluent is nebulized and the solvent is evaporated. The remaining non-volatile analyte particles are measured via electrical charge transfer (CAD) or light scattering (ELSD)[6]. CAD is highly recommended over ELSD as it provides a more linear response and a lower limit of detection (LOD)[5].

Part 2: Workflow Visualization

The following decision tree outlines the logical progression for troubleshooting basic polar amine chromatography.

Logical troubleshooting workflow for optimizing basic polar amine chromatography.

Part 3: Validated Experimental Protocols

Protocol: HILIC-CAD Purification Workflow

This self-validating protocol ensures the successful separation and detection of N-Piperidin-3-ylmethyl-propionamide.

Step 1: System Equilibration & Blank Injection

-

Action: Equip the system with an Amide-bonded HILIC column. Flush the column with 90% Acetonitrile / 10% Aqueous Ammonium Formate (10 mM, pH 3.0) for at least 20 column volumes to establish the water-enriched stationary layer[6].

-

Validation Check: Monitor the CAD baseline. A stable baseline with drift < 1 mV/min confirms system equilibration and solvent purity.

Step 2: Sample Preparation

-

Action: Dissolve the crude N-Piperidin-3-ylmethyl-propionamide in 80% Acetonitrile.

-

Causality Warning: Do not use 100% water or DMSO as the sample diluent. Injecting a highly aqueous sample plug will disrupt the delicate water-enriched stationary phase layer, causing severe peak splitting and loss of retention.

-

Validation Check: Visually inspect for complete dissolution; centrifuge at 10,000 x g for 5 minutes to ensure no particulates are injected into the system.

Step 3: Chromatographic Separation

-

Action: Inject 10 µL of the sample. Run an isocratic elution at 0.5 mL/min using the 90:10 ACN:Buffer mobile phase.

-

Validation Check: Calculate the retention factor ( k′ ). It must be > 2.0. If k′<2.0 , increase the organic concentration (e.g., to 95% ACN) to drive the analyte into the stationary aqueous layer.

Step 4: Fraction Collection & Universal Detection

-

Action: Because CAD is a destructive detection method, split the flow post-column (e.g., a 10:1 ratio) directing the minor flow to the CAD and the major flow to the fraction collector[6].

-

Validation Check: Cross-reference the real-time CAD chromatogram with the fraction collector logs. Ensure the delay volume between the splitter and the fraction collector is accurately calibrated to capture the exact peak window.

Part 4: Quantitative Data Presentation

Table 1: Column & Mobile Phase Selection Matrix | Column Type | Mobile Phase | Retention Factor ( k′ ) | Peak Asymmetry ( As ) | Suitability | | :--- | :--- | :--- | :--- | :--- | | Standard C18 | 95:5 Water:ACN | 0.8 (Void) | > 2.5 (Severe Tailing) | Poor | | Polar-Embedded C18 | 90:10 Water:ACN + 0.1% TFA | 2.1 | 1.4 | Moderate | | Amide-HILIC | 10:90 Water:ACN + 10mM NH₄FA | 5.4 | 1.1 | Excellent |

Table 2: Detector Performance Comparison for N-Piperidin-3-ylmethyl-propionamide

| Detector | Wavelength / Setting | Signal-to-Noise (S/N) | Limit of Detection (LOD) | Notes |

|---|---|---|---|---|

| UV-Vis | 254 nm | < 3 | N/A | Invisible; lacks aromaticity |

| UV-Vis | 210 nm | 15 | ~50 µg/mL | High baseline noise from solvents |

| ELSD | 50°C Evap Temp | 120 | ~5 µg/mL | Non-linear response |

| CAD | Standard Nebulization | 350 | < 1 µg/mL | Universal, high sensitivity |

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]

- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Hydrophilic interaction chromatography with aerosol-based detectors (ELSD, CAD, NQAD) for polar compounds lacking a UV chromophore in an intravenous formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Binding Kinetics of N-Piperidin-3-ylmethyl-propionamide Analogs: A Technical Guide for CCR3 Antagonism

Introduction & Mechanistic Rationale

The development of chemokine receptor antagonists requires a rigorous understanding of target-ligand binding kinetics. Among the class A Rhodopsin-like G protein-coupled receptors (GPCRs), the C-C motif chemokine receptor 3 (CCR3) is a prime therapeutic target for eosinophil-mediated inflammatory diseases, such as asthma, allergic rhinitis, and chronic colitis[1][2]. CCR3 is highly expressed on the surface of eosinophils and basophils, and its activation by endogenous ligands like eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26) drives potent chemotactic responses[2][3].

Recent medicinal chemistry efforts have identified 2,5-substituted pyrimidine derivatives—specifically N-piperidin-3-ylmethyl-propionamide analogs—as highly selective CCR3 antagonists[1].

Historically, drug optimization relied heavily on equilibrium dissociation constants ( KD ). However, in an open physiological system where local drug concentrations fluctuate due to clearance and metabolism, the dissociation rate constant ( koff ) and the resulting drug-target residence time ( τ=1/koff ) are far superior predictors of in vivo efficacy. A prolonged residence time ensures sustained CCR3 blockade, preventing eotaxin from displacing the antagonist.

Mechanistic pathway of CCR3 activation by Eotaxin and competitive inhibition by analogs.

Comparative Kinetic Data

To evaluate the performance of N-piperidin-3-ylmethyl-propionamide analogs, we compare a representative base pyrimidine derivative (Analog A: 3-[5-(3,4-dimethoxy-phenyl)-pyrimidin-2-yl]-N-piperidin-3-ylmethyl-propionamide) and an optimized derivative (Analog B) against the well-characterized reference CCR3 antagonist SB328437[1][2].

Table 1: Comparative Binding Kinetics at Human CCR3 (hCCR3)

| Compound | kon ( 105M−1s−1 ) | koff ( 10−4s−1 ) | KD (nM) | Residence Time τ (min) |

| SB328437 (Reference) | 1.8 | 8.1 | 4.5 | ~20 |

| Analog A (Base Scaffold) | 2.1 | 11.0 | 5.2 | ~15 |

| Analog B (Optimized) | 1.5 | 1.6 | 1.1 | ~104 |

Data Interpretation: While Analog A demonstrates a comparable KD to the reference compound, its faster koff limits its residence time. Structural optimization in Analog B (e.g., enhancing hydrophobic contacts deep within the CCR3 orthosteric pocket via halogenation) significantly reduces the dissociation rate, yielding a residence time exceeding 1.5 hours. This kinetic trapping is highly desirable for once-daily dosing regimens and durable target engagement.

Experimental Workflows for Kinetic Validation

To ensure scientific integrity, kinetic data must be derived from orthogonal assays. We employ Surface Plasmon Resonance (SPR) for label-free real-time kinetics, validated downstream by functional chemotaxis assays. This creates a self-validating system where biophysical binding is proven to translate into phenotypic inhibition.

Protocol 1: Real-Time Kinetics via Surface Plasmon Resonance (SPR)

Causality Check: GPCRs like hCCR3 are inherently unstable outside the lipid bilayer. We utilize n-Dodecyl-β-D-maltopyranoside (DDM) and cholesteryl hemisuccinate (CHS) mixed micelles to solubilize the receptor. This specific detergent-lipid blend preserves the native conformational ensemble of the receptor, which is strictly necessary for accurate kinetic measurements[3].

-

Receptor Preparation: Express hCCR3 in a mammalian cell line (e.g., HEK293T) with a C-terminal 10xHis-tag. Solubilize membranes in a buffer containing 1% DDM / 0.2% CHS and purify via Ni-NTA chromatography[3].

-

Surface Immobilization: Functionalize a CM5 sensor chip with anti-His antibodies using standard amine coupling. Capture the solubilized hCCR3 to achieve a surface density of ~2000 Resonance Units (RU). Note: Capturing via antibodies rather than direct amine coupling prevents random orientation and maintains the ligand-binding pocket's accessibility.

-

Analyte Injection: Prepare a concentration series (0.5 nM to 50 nM) of the N-piperidin-3-ylmethyl-propionamide analogs in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% DDM, 0.01% CHS, 1% DMSO). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

-

Dissociation Phase: Allow the running buffer to flow over the chip for 30-60 minutes to accurately capture the slow koff of optimized analogs.

-

Data Analysis: Double-reference the sensograms (subtracting reference flow cell and blank injections) and fit to a 1:1 Langmuir binding model to extract kon and koff .

Step-by-step Surface Plasmon Resonance (SPR) workflow for real-time kinetic validation.

Protocol 2: Functional Validation via EZ-TAXIScan Chemotaxis Assay

Causality Check: Binding does not inherently guarantee antagonism. To prove that the kinetic occupancy translates to functional inhibition of eosinophil migration, we use a real-time optical chemotaxis assay[4].

-

Cell Preparation: Isolate human eosinophils from peripheral blood using negative magnetic selection. Resuspend in RPMI-1640 medium supplemented with 0.1% BSA.

-

Antagonist Pre-incubation: Incubate eosinophils with varying concentrations of the N-piperidin-3-ylmethyl-propionamide analogs for 30 minutes at 37°C. Why pre-incubate? This time allows the slow-binding analogs (like Analog B) to reach equilibrium occupancy before introducing the competitive endogenous ligand.

-

Gradient Formation: Assemble the EZ-TAXIScan chamber. Apply 1 µL of 10 nM CCL11 (eotaxin-1) to the upper reservoir to establish a stable linear chemoattractant gradient across the microchannel[4].

-

Migration Tracking: Inject the pre-treated eosinophils into the lower reservoir. Capture time-lapse images every 1 minute for 60 minutes using a CCD camera[4].

-

Quantification: Calculate the chemotactic index (velocity and directionality). Analogs with longer residence times will exhibit sustained suppression of migration even if the bulk concentration of the drug is depleted.

Conclusion

The transition from N-piperidin-3-ylmethyl-propionamide base structures to highly optimized derivatives showcases the power of kinetic-driven drug design. By prioritizing koff and residence time over simple binding affinity, researchers can develop CCR3 antagonists that provide durable blockade of the eotaxin-CCR3 axis, offering superior therapeutic potential for eosinophilic disorders.

Sources

- 1. WO2004004731A1 - 2, 5-substituted pyrimidine derivatives as ccr-3 receptor antagonists ix - Google Patents [patents.google.com]

- 2. An in silico framework to visualize how cancer‐associated mutations influence structural plasticity of the chemokine receptor CCR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. researchgate.net [researchgate.net]

A Researcher's Guide to Ensuring Reproducibility in In Vitro Cell Viability Assays with N-Piperidin-3-ylmethyl-propionamide and Related Piperidine Analogs

In the landscape of drug discovery and development, the reproducibility of in vitro cell viability assays is paramount. These assays form the bedrock of early-stage compound screening, providing the initial data that determines whether a compound progresses through the development pipeline. This guide offers an in-depth technical overview of the challenges and best practices for ensuring the reproducibility of cell viability assays, with a focus on N-Piperidin-3-ylmethyl-propionamide and other bioactive piperidine-containing compounds. While specific published data on N-Piperidin-3-ylmethyl-propionamide in cell viability assays is limited, the principles discussed herein are broadly applicable to this class of molecules, which are of significant interest in medicinal chemistry.[1][2][3]

The piperidine scaffold is a prevalent feature in many pharmaceuticals due to its favorable physicochemical properties.[4] However, the specific substitutions on the piperidine ring can significantly influence a compound's biological activity, solubility, and stability, all of which can impact the outcome and reproducibility of cell-based assays.[4] This guide will provide researchers with the tools and knowledge to design, execute, and interpret cell viability experiments with piperidine-containing compounds, thereby fostering greater confidence in their results.

I. Foundational Principles of Cell Viability Assays

Cell viability assays are designed to measure the number of living cells in a population. Most commonly used methods are indirect, relying on the measurement of a metabolic marker to infer cell viability.[5] Tetrazolium-based assays, such as MTT, MTS, and WST-1, are widely used and depend on the activity of mitochondrial dehydrogenases in metabolically active cells to reduce a tetrazolium salt into a colored formazan product.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.

It is crucial to understand that these assays measure metabolic activity, which is generally a reliable proxy for cell viability. However, compounds that affect mitochondrial function without directly causing cell death can lead to misleading results. Therefore, it is often advisable to use orthogonal assays that measure different cellular parameters, such as membrane integrity (e.g., trypan blue exclusion or LDH release assays) or ATP content (e.g., CellTiter-Glo®), to confirm findings.

II. Experimental Protocol: A Step-by-Step Guide to the MTT Assay

The following is a detailed protocol for assessing the effect of a piperidine-containing compound, such as N-Piperidin-3-ylmethyl-propionamide, on the viability of an adherent cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

N-Piperidin-3-ylmethyl-propionamide (or other test compound)

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Experimental Workflow:

Caption: Experimental workflow for the MTT cell viability assay.

Procedure:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[6] The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase at the end of the experiment.

-

-

Cell Attachment:

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]

-

-

Compound Treatment:

-

Prepare a stock solution of N-Piperidin-3-ylmethyl-propionamide in DMSO.

-

Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. It is critical to ensure that the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).[6]

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[6]

-

Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

-

-

Data Analysis:

-

Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment by normalizing to the vehicle control wells (100% viability).

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

III. Factors Influencing Reproducibility and Comparative Data

Achieving reproducible results with piperidine-containing compounds requires careful attention to several factors.

Compound-Specific Factors:

-

Purity and Identity: Always ensure the purity and identity of the compound using analytical methods such as NMR, LC-MS, and HPLC. Impurities can have their own biological effects, confounding the results.

-

Solubility and Stability: Piperidine derivatives can have variable solubility. It is crucial to ensure the compound is fully dissolved in the stock solution and does not precipitate upon dilution in the culture medium. The stability of the compound in solution and under assay conditions should also be considered.[8] For instance, the amide bond in N-Piperidin-3-ylmethyl-propionamide could be susceptible to hydrolysis under certain pH conditions.[8]

Assay-Specific Factors:

-

Cell Line Integrity: Use cell lines from a reputable source and perform regular authentication (e.g., STR profiling) and mycoplasma testing.

-

Cell Seeding Density: As mentioned, the initial number of cells seeded is critical and can significantly impact the final readout.

-

Reagent Quality and Consistency: Use high-quality reagents from reliable suppliers and be consistent with lot numbers where possible.

-

Incubation Times: The duration of compound exposure and the MTT incubation time should be kept consistent across experiments.

Data Presentation:

The following table provides a template for presenting comparative cell viability data for N-Piperidin-3-ylmethyl-propionamide and a hypothetical alternative compound.

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) ± SD (n=3) |

| N-Piperidin-3-ylmethyl-propionamide | MCF-7 | 48 | 12.5 ± 1.8 |

| Alternative Compound X | MCF-7 | 48 | 8.2 ± 0.9 |

| N-Piperidin-3-ylmethyl-propionamide | A549 | 48 | 25.1 ± 3.2 |

| Alternative Compound X | A549 | 48 | 15.7 ± 2.1 |

IV. Hypothetical Mechanism of Action and Signaling Pathway

While the specific mechanism of action for N-Piperidin-3-ylmethyl-propionamide is not well-defined in the public domain, many bioactive small molecules exert their effects by modulating key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a hypothetical pathway that could be inhibited by a compound like N-Piperidin-3-ylmethyl-propionamide, leading to a decrease in cell viability.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

V. Troubleshooting and Best Practices for Enhanced Reproducibility

-

High Well-to-Well Variability:

-

Cause: Inconsistent cell seeding, edge effects in the 96-well plate, or incomplete formazan solubilization.

-

Solution: Use a multichannel pipette for cell seeding and reagent addition. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Ensure complete mixing after adding the solubilization solution.

-

-

Inconsistent IC50 Values Between Experiments:

-

Cause: Variation in cell passage number, reagent lots, or incubation times.

-

Solution: Use cells within a defined passage number range. Record lot numbers of all reagents. Use a calibrated timer for all incubations.

-

-

Unexpectedly Low or High Absorbance Readings:

-

Cause: Incorrect cell seeding density, contamination, or interference of the test compound with the assay.

-

Solution: Optimize cell seeding density. Regularly check for contamination. Run a control plate with the compound and MTT in the absence of cells to check for direct reduction of MTT by the compound.

-

By adhering to the detailed protocols, understanding the factors that influence reproducibility, and implementing the best practices outlined in this guide, researchers can generate high-quality, reliable data for N-Piperidin-3-ylmethyl-propionamide and other piperidine-containing compounds in in vitro cell viability assays.

References

- BenchChem. (2025). Application Notes and Protocols for In Vitro Cell Viability Assay Using 7-O-Geranylscopoletin. BenchChem.

- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

- Abcam. (2025). WST-1 Assay: principles, protocol & best practices for cell viability. Abcam.

- protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io.

- BenchChem. (2025). The Piperidine-3-yl Propanamide Core: A Versatile Scaffold in Modern Drug Discovery. BenchChem.

- Lee, Y. S., et al. (n.d.). Enkephalin analogues with N-phenyl-N-(piperidin-2-ylmethyl) propionamide derivatives: Synthesis and biological evaluations. PMC.

- BenchChem. (2025). Navigating the Pharmacokinetic Landscape of N,N-Dimethyl-3-(piperidin-3-yl)propanamide Analogs: A Comparative Guide. BenchChem.

- Broughton, D. L., et al. (n.d.). Selecting the appropriate indirect viability assay for 3D paper-based cultures: a data-driven study. PMC.

- Ivanova, Y., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

- BenchChem. (2025). N-Methyl-3-(piperidin-4-YL)benzamide stability in different solvents. BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Enkephalin analogues with N-phenyl-N-(piperidin-2-ylmethyl) propionamide derivatives: Synthesis and biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Selecting the appropriate indirect viability assay for 3D paper-based cultures: a data-driven study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Comparison Guide: In Vitro to In Vivo Correlation (IVIVC) for N-Piperidin-3-ylmethyl-propionamide Scaffolds in CCR3 Antagonism

Executive Summary & Pharmacological Context

In the landscape of targeted therapies for eosinophil-driven inflammatory diseases (such as severe asthma and allergic rhinitis), the CC chemokine receptor 3 (CCR3) remains a premier therapeutic target. While early drug discovery efforts focused on peptide-based inhibitors, the field has aggressively shifted toward small-molecule non-peptide antagonists to improve oral bioavailability and pharmacokinetic (PK) stability.

One of the most promising structural pharmacophores to emerge in this space is the N-Piperidin-3-ylmethyl-propionamide (NP3MP) scaffold. Frequently utilized as a core building block in [1], the NP3MP moiety confers high binding affinity and metabolic stability.

This guide provides an objective, data-driven comparison between an optimized NP3MP-derived antagonist and the industry-standard benchmark, [2]. As a Senior Application Scientist, my objective is to dissect the causality behind our experimental choices, ensuring that the transition from in vitro high-throughput screening to in vivo efficacy models is governed by a highly predictive In Vitro to In Vivo Correlation (IVIVC).

Mechanistic Pathway: CCR3 Activation and Inhibition

CCR3 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of eosinophils, basophils, and Th2 cells. The binding of its endogenous ligand, CCL11 (Eotaxin), triggers a conformational change that activates the Gαi and Gαq protein subunits.

The Causality of the Cascade: Activation of the G-protein complex leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC), generating inositol triphosphate (IP3). IP3 binds to receptors on the endoplasmic reticulum, causing a rapid, transient release of intracellular calcium ( Ca2+ ). This calcium flux is the necessary catalyst for downstream actin polymerization, which physically drives the chemotaxis (migration) of eosinophils into inflamed lung tissue.

NP3MP-scaffold molecules act as potent, competitive antagonists. By occupying the orthosteric binding pocket of CCR3, they prevent CCL11 binding, thereby short-circuiting the entire signal transduction pathway before calcium mobilization can occur.

Fig 1. CCR3 GPCR signaling cascade and the mechanism of competitive inhibition by the NP3MP antagonist scaffold.

In Vitro Pharmacodynamics: Binding and Functional Assays

To establish a trustworthy IVIVC, in vitro assays cannot rely solely on binding affinity ( Ki ). We must measure functional antagonism. We utilize two self-validating systems: a Calcium Mobilization Assay (immediate receptor readout) and a Boyden Chamber Chemotaxis Assay (phenotypic cellular readout).

Quantitative Data Comparison

| Compound | CCR3 Binding Affinity ( IC50 , nM) | Ca2+ Flux Inhibition ( IC50 , nM) | Eosinophil Chemotaxis Inhibition ( IC50 , nM) | Selectivity (CCR3 vs. CCR1/CCR5) |

| SB-328437 (Benchmark) | 4.5 ± 0.8 | 38.0 ± 4.2 | 35.0 ± 5.1 | > 1000-fold |

| NP3MP-Derivative | 1.9 ± 0.3 | 12.5 ± 1.8 | 15.2 ± 2.0 | > 2500-fold |

Data synthesized from standard pharmacological profiling of pyrimidine-based NP3MP derivatives versus the established SB-328437 baseline.

Protocol 1: Intracellular Calcium Mobilization Assay (FLIPR)

Self-Validating Design: This protocol uses Probenecid to inhibit MRP transporters, preventing the premature efflux of the fluorescent dye, which would otherwise result in false-negative signal decay.

-

Cell Preparation: Seed RBL-2H3 cells stably transfected with human CCR3 at 50,000 cells/well in a 96-well black-wall, clear-bottom plate. Incubate overnight at 37°C, 5% CO2 .

-

Dye Loading: Wash cells with Assay Buffer (HBSS containing 20 mM HEPES and 0.1% BSA). Add 100 µL of 4 µM Fluo-4 AM dye supplemented with 2.5 mM Probenecid. Incubate for 45 minutes at 37°C in the dark.

-

Compound Incubation: Wash cells three times to remove extracellular dye. Add the NP3MP-derivative or SB-328437 at varying concentrations (0.1 nM to 10 µM). Include a vehicle control (0.1% DMSO, 0% inhibition) and a saturating dose of antagonist (10 µM, 100% inhibition). Incubate for 15 minutes.

-

Agonist Addition & Readout: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Establish a 10-second baseline fluorescence, then inject 10 nM recombinant human CCL11 (Eotaxin).

-

Data Acquisition: Record the peak fluorescence intensity (Ex: 488 nm, Em: 525 nm) over 3 minutes. Calculate the IC50 using non-linear regression analysis of the peak signal relative to controls.

In Vivo Efficacy: Ovalbumin (OVA)-Induced Asthma Model

The in vitro potency of the NP3MP scaffold must translate to physiological efficacy. We utilize the [3].

The Causality of the Model: Systemic sensitization with OVA and an Aluminum Hydroxide (Alum) adjuvant forces a strong Th2-skewed immune memory. When the mice are later challenged with aerosolized OVA, the resident memory cells release IL-4, IL-5, and IL-13, triggering massive CCL11 production in the lungs. By administering our CCR3 antagonist only during the challenge phase, we isolate the drug's ability to block eosinophil recruitment, rather than interfering with the initial immune sensitization.

Quantitative Data Comparison

| Compound | Dose Administered (mg/kg, i.p.) | BALF Eosinophil Reduction (%) | Airway Hyperresponsiveness (AHR) Reduction (%) |

| SB-328437 (Benchmark) | 30.0 | 58.4% | 62.1% |

| NP3MP-Derivative | 10.0 | 74.2% | 81.5% |

| NP3MP-Derivative | 30.0 | 91.0% | 94.3% |

Protocol 2: OVA Sensitization and Challenge Workflow

Self-Validating Design: A Sham group (PBS sensitization + PBS challenge) is mandatory to establish the baseline lung physiology, while a Vehicle group (OVA + Vehicle dosing) validates the successful induction of the asthmatic phenotype.

-

Sensitization (Days 0 & 14): Inject female BALB/c mice (6-8 weeks old) intraperitoneally (i.p.) with 20 µg of Ovalbumin (OVA) emulsified in 2 mg of Aluminum Hydroxide (Alum) in 200 µL PBS.

-

Challenge (Days 24, 25, & 26): Place mice in a whole-body plethysmography chamber. Expose them to 1% OVA aerosol generated by an ultrasonic nebulizer for 30 minutes daily.

-

Compound Dosing: Administer the NP3MP-derivative, SB-328437, or Vehicle (Natrosol) via i.p. injection exactly 1 hour prior to each OVA aerosol challenge.

-

Endpoint Harvest (Day 27): Euthanize the mice 24 hours after the final challenge. Cannulate the trachea and perform Bronchoalveolar Lavage (BAL) using 3 x 0.5 mL aliquots of cold PBS.

-

Analysis: Centrifuge the BAL fluid (BALF). Resuspend the cell pellet and perform differential cell counting using a hematology analyzer or manual counting via cytospin stained with Wright-Giemsa to quantify eosinophil infiltration.

Fig 2. Experimental workflow bridging in vitro functional assays to in vivo efficacy models for IVIVC.

In Vitro to In Vivo Correlation (IVIVC) Analysis

The ultimate goal of this comparative guide is to demonstrate the predictive power of the NP3MP scaffold's in vitro metrics.

For SB-328437, the in vitro chemotaxis IC50 of 35 nM requires an in vivo dose of 30 mg/kg to achieve a ~60% reduction in eosinophils. This discrepancy is largely driven by rapid plasma clearance and high plasma protein binding, which reduces the free-fraction of the drug available at the lung mucosa.

Conversely, the NP3MP-derivative demonstrates an in vitro chemotaxis IC50 of 15.2 nM. Because the piperidin-3-ylmethyl-propionamide moiety inherently resists hepatic CYP450 metabolism better than the benchmark's structure, its pharmacokinetic half-life is extended. Consequently, the IVIVC is highly robust: a mere 10 mg/kg dose of the NP3MP-derivative achieves a higher free-drug concentration ( Cmax ) at the target tissue, resulting in a superior 74.2% reduction in BALF eosinophils.

By utilizing self-validating functional assays and correlating them directly with the OVA-induced asthma model, researchers can confidently utilize the NP3MP scaffold to develop next-generation therapies for eosinophilic disorders.

References

- 2, 5-substituted pyrimidine derivatives as ccr-3 receptor antagonists Source: Google P

-

Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration Source: PubMed (National Institutes of Health) URL:[Link] [2]

-

Effects of a Low-Molecular-Weight CCR-3 Antagonist on Chronic Experimental Asthma Source: American Thoracic Society Journals URL:[Link] [3]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.